molecular formula C25H23N3O3 B7694188 N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7694188
M. Wt: 413.5 g/mol
InChI Key: OAWZAWRLSLPRNW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with a phenol derivative in the presence of a suitable base to form the phenoxy linkage.

    Acetamide Formation: Finally, the phenoxy intermediate is reacted with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of halogenated or substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl groups may enhance the compound’s binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Similar structure but with a different methyl group position.

    N-(3,4-dimethylphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl and oxadiazole groups provides a balance of hydrophobic and polar interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)21-9-4-5-10-22(21)30-15-23(29)26-20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWZAWRLSLPRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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